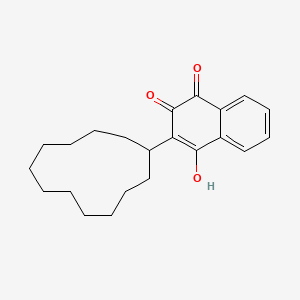
3-Cyclododecyl-4-hydroxynaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclododecyl-4-hydroxynaphthalene-1,2-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclododecyl-4-hydroxynaphthalene-1,2-dione typically involves the reaction of 2-hydroxynaphthalene-1,4-dione with cyclododecyl derivatives under specific conditions. One efficient method involves the use of nano copper (II) oxide as a catalyst under ambient and solvent-free conditions . This method offers high yields, short reaction times, and an environmentally benign approach.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes with a focus on achieving high atom economy and process efficiency. The use of cheap and easy-to-obtain raw materials and reagents is emphasized to ensure cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclododecyl-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone structure to hydroquinone derivatives.
Substitution: The hydroxyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and chemical properties .
Aplicaciones Científicas De Investigación
3-Cyclododecyl-4-hydroxynaphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclododecyl-4-hydroxynaphthalene-1,2-dione involves its interaction with molecular targets and pathways within cells. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Additionally, it may inhibit specific enzymes and signaling pathways involved in disease progression .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexyl-3-hydroxy-1,4-naphthoquinone (Parvaquone): Known for its anti-protozoal activity and used in veterinary medicine.
2-Hydroxynaphthalene-1,4-dione (Lawsone): A natural product with significant biological activity, used in the synthesis of various derivatives.
Uniqueness
3-Cyclododecyl-4-hydroxynaphthalene-1,2-dione is unique due to its specific cyclododecyl substitution, which imparts distinct chemical and biological properties compared to other naphthoquinones. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
73356-07-7 |
|---|---|
Fórmula molecular |
C22H28O3 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
3-cyclododecyl-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C22H28O3/c23-20-17-14-10-11-15-18(17)21(24)22(25)19(20)16-12-8-6-4-2-1-3-5-7-9-13-16/h10-11,14-16,23H,1-9,12-13H2 |
Clave InChI |
GLMMNSCRGZVNQA-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(CCCCC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


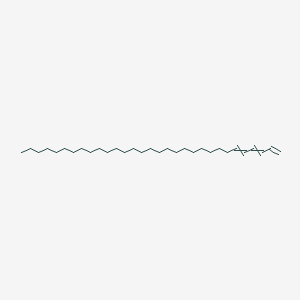
![1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one](/img/structure/B14446402.png)

![1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14446410.png)
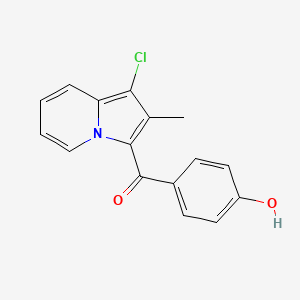
![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)

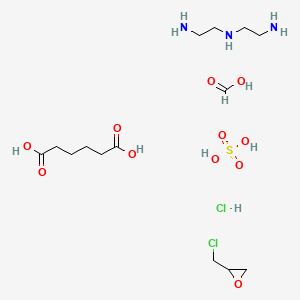
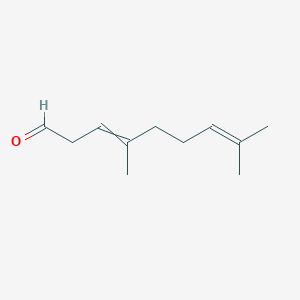
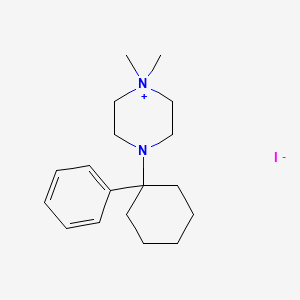

![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)

